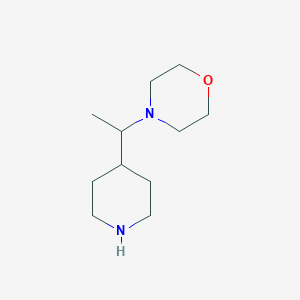

4-(1-Piperidin-4-ylethyl)morpholine

Description

Significance of Piperidine (B6355638) and Morpholine (B109124) Moieties in Organic and Medicinal Chemistry Research

Piperidine and morpholine are six-membered heterocyclic rings that are considered "privileged structures" in medicinal chemistry. researchgate.netbohrium.compharmjournal.ru This designation stems from their frequent appearance in the molecular architecture of a wide array of biologically active compounds and approved drugs. researchgate.netbohrium.compharmjournal.ru

The piperidine ring, a saturated heterocycle with one nitrogen atom, is a key structural element in numerous alkaloids and synthetic pharmaceuticals. researchgate.net Its presence can significantly influence the pharmacological properties of a molecule, contributing to desired therapeutic effects. researchgate.netbohrium.com The flexible, chair-like conformation of the piperidine ring allows for diverse substitutions, enabling chemists to fine-tune the steric and electronic properties of a compound to optimize its interaction with biological targets. researchgate.net

Similarly, the morpholine ring, which contains both a nitrogen and an oxygen atom, is a versatile moiety in drug discovery. researchgate.netbohrium.com The inclusion of a morpholine ring can enhance the pharmacological activity and improve the pharmacokinetic profile of a compound, such as its solubility and metabolic stability. researchgate.netbohrium.compharmjournal.ru It is a common feature in drugs with a wide range of therapeutic applications, including anticancer, antidepressant, and analgesic agents. jocpr.commdpi.com The trend in medicinal chemistry continues to show a strong interest in the development of new derivatives of both piperidine and morpholine. bohrium.compharmjournal.ru

Structural Classification and Unique Features of 4-(1-Piperidin-4-ylethyl)morpholine

This compound is a tertiary amine that incorporates both a piperidine and a morpholine ring, linked by an ethyl bridge. This unique structural combination results in a molecule with distinct physicochemical properties. The basic nitrogen atoms in both the piperidine and morpholine rings can participate in hydrogen bonding and ionic interactions, which are crucial for binding to biological macromolecules.

The specific arrangement of these two heterocyclic systems, connected via an ethyl group at the 4-position of the piperidine ring, creates a molecule with a defined spatial orientation and conformational flexibility. This structure allows for potential interactions with multiple binding sites on a target protein.

Below is a table summarizing some of the key chemical properties of this compound, often supplied as a dihydrochloride (B599025) salt for improved stability and solubility.

| Property | Value |

| Molecular Formula | C₁₁H₂₄Cl₂N₂O |

| Molecular Weight | 271.23 g/mol |

| Form | Solid |

| InChI Key | PIGXRVSYYHCFLU-UHFFFAOYSA-N |

| SMILES String | CC(C1CCNCC1)N2CCOCC2.[H]Cl.[H]Cl |

| Data sourced from Sigma-Aldrich sigmaaldrich.com |

Overview of Research Trajectories for Related Amine-Containing Heterocyclic Compounds

The study of amine-containing heterocyclic compounds is a vibrant and rapidly evolving area of research. openmedicinalchemistryjournal.com Scientists are continually exploring new synthetic methods to create novel derivatives and are investigating their potential applications across various scientific disciplines. mdpi.com

A significant research trajectory involves the development of new catalytic systems, including both metal-based and organocatalysts, to facilitate the efficient and selective synthesis of complex heterocyclic molecules. mdpi.com The functionalization of heterocyclic rings with different substituents is a key strategy to modulate their biological activity and physicochemical properties. openmedicinalchemistryjournal.comresearchgate.net

Furthermore, there is a growing interest in understanding the structure-activity relationships of these compounds. jocpr.com By systematically modifying the heterocyclic core and its substituents, researchers aim to identify the key structural features responsible for a desired biological effect. This knowledge is crucial for the rational design of new and more effective therapeutic agents. researchgate.net The investigation of heterocyclic aromatic amines (HAAs) is also a significant area of research, particularly in the context of food safety, as these compounds can form during the high-temperature cooking of protein-rich foods. nih.govresearchgate.net

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H22N2O |

|---|---|

Molecular Weight |

198.31 g/mol |

IUPAC Name |

4-(1-piperidin-4-ylethyl)morpholine |

InChI |

InChI=1S/C11H22N2O/c1-10(11-2-4-12-5-3-11)13-6-8-14-9-7-13/h10-12H,2-9H2,1H3 |

InChI Key |

GUDPYLAMWCTVNN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1CCNCC1)N2CCOCC2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of 4-(1-Piperidin-4-ylethyl)morpholine

A retrosynthetic analysis of the target molecule, this compound, reveals several potential disconnections. The most logical bond to break is the C-N bond between the ethyl group and the morpholine (B109124) nitrogen, or the C-C bond between the piperidine (B6355638) ring and the ethyl group. This leads to two primary synthetic strategies: reductive amination and alkylation.

Strategy 1: Reductive Amination

This approach involves disconnecting the bond between the ethylamino bridge and the morpholine ring. This retrosynthetically yields morpholine and a piperidine-containing carbonyl compound, specifically 1-(piperidin-4-yl)ethan-1-one. This ketone can be further simplified to a protected 4-substituted piperidine derivative.

Strategy 2: Alkylation

Alternatively, disconnecting the C-N bond between the piperidine nitrogen and the ethyl-morpholine fragment suggests an alkylation reaction. This would involve a piperidine nucleophile and a morpholinoethyl electrophile, or vice versa.

Detailed Synthetic Pathways to this compound

Several synthetic routes have been developed to produce this compound and its analogs, primarily relying on reductive amination and alkylation strategies.

Reductive Amination Strategies Involving Piperidine and Morpholine Precursors

Reductive amination is a widely used and efficient method for the formation of C-N bonds. chemrxiv.orgresearchgate.net In the context of synthesizing this compound, this typically involves the reaction of a ketone with an amine in the presence of a reducing agent.

A common approach involves the reaction of 1-benzyl-4-piperidone with morpholine in the presence of a reducing agent. google.com The initial reaction forms an enamine, 4-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)morpholine, which is then reduced in situ to yield 4-(1-benzylpiperidin-4-yl)morpholine (B5700109). google.com The benzyl (B1604629) protecting group can then be removed via hydrogenation to afford the final product. chemicalbook.comgoogle.com

Catalytic hydrogenation is a key step in both the reductive amination process and the deprotection of the piperidine nitrogen. researchgate.netnih.gov Platinum and palladium catalysts are frequently employed for these transformations. google.comresearchgate.net

For instance, the reductive amination of 1-benzyl-4-piperidone with morpholine can be carried out using a platinum or palladium catalyst under a hydrogen atmosphere. google.com Similarly, the debenzylation of 4-(1-benzylpiperidin-4-yl)morpholine is effectively achieved using palladium on carbon (Pd/C) and hydrogen gas. chemicalbook.com The efficiency of these reactions can be influenced by factors such as catalyst type, solvent, temperature, and hydrogen pressure. researchgate.netnih.gov

| Catalyst | Substrate | Product | Conditions | Yield | Reference |

| Platinum/Carbon | 1-Benzyl-4-piperidone and Morpholine | 4-(1-Benzylpiperidin-4-yl)morpholine | Hydrogen pressure (0.5 MPa), 80°C | 93.6% | google.com |

| Palladium/Carbon | 4-(1-Benzylpiperidin-4-yl)morpholine | 4-(Piperidin-4-yl)morpholine | Hydrogen pressure (0.5 MPa), 80°C, 2-propanol | 97% | chemicalbook.com |

While catalytic hydrogenation is prevalent, other reducing agents can be utilized for reductive amination. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a mild and selective reagent often used in reductive amination reactions, particularly for sensitive substrates. nih.gov Another approach is electrocatalytic hydrogenation, which offers a sustainable alternative to traditional methods by using electricity to drive the reduction, often at ambient temperature and pressure. nih.gov Rhodium on carbon has been shown to be an effective catalyst for the electrocatalytic hydrogenation of pyridines to piperidines. nih.gov

Alkylation Reactions Utilizing Substituted Piperidine and Morpholine Intermediates

Alkylation provides an alternative route to the target molecule. This strategy involves the reaction of a piperidine derivative with a suitable morpholine-containing electrophile. For example, 4-morpholinopiperidine (B1299061) can be reacted with a 2-haloethyl derivative to form the desired product. The synthesis of 4-morpholinopiperidine itself can be achieved through the reductive amination of N-tert-butoxycarbonyl-4-piperidone with morpholine, followed by deprotection. guidechem.com

A recent development in the synthesis of morpholines involves the selective monoalkylation of amines using ethylene (B1197577) sulfate, which could be adapted for the synthesis of piperazine (B1678402) and morpholine-containing scaffolds. chemrxiv.orgnih.govchemrxiv.org

Multi-Component Reaction Approaches for Analogous Scaffolds

Multi-component reactions (MCRs) offer an efficient strategy for the rapid construction of complex molecules in a single step, which is highly valuable for generating libraries of analogs. nih.govtaylorfrancis.com While a specific MCR for this compound is not detailed, the Ugi reaction is a powerful tool for creating piperazine and morpholine derivatives. nih.govjocpr.com This approach involves the reaction of an amine, a ketone or aldehyde, an isocyanide, and a carboxylic acid (or in this case, an azide (B81097) to form a tetrazole) to generate highly substituted scaffolds. nih.gov This methodology could be conceptually applied to generate analogs of the target molecule by varying the starting components.

Synthesis of Key Precursors and Intermediates for this compound

The assembly of this compound typically involves the strategic connection of a 4-substituted piperidine scaffold with a morpholine-ethyl moiety. The following sections detail the preparation of these crucial building blocks.

Preparation of 4-Substituted Piperidine Scaffolds

The synthesis of appropriately functionalized piperidines is a cornerstone for the construction of the target molecule. A common and versatile precursor is a piperidine ring bearing a two-carbon chain or a group that can be readily converted into one, at the 4-position.

One key intermediate is 4-acetylpiperidine . This can be prepared through various synthetic routes. For subsequent reactions and to prevent undesired side reactions at the piperidine nitrogen, it is often protected, for instance, as an N-Boc derivative. The synthesis of 1-N-Boc-4-acetylpiperidine can be achieved from 1-N-Boc-4-piperidine carboxylic acid. nih.gov The carboxylic acid is reacted with isopropylidene malonate in the presence of coupling agents like EDCI and a base such as DMAP, followed by a decarboxylative hydrolysis to yield the desired acetyl group. nih.gov

Another important precursor is 4-piperidone , which can be synthesized by the Dieckmann condensation of a diester amine, followed by hydrolysis and decarboxylation. chemenu.com 4-Piperidones are valuable starting materials as they can be subjected to various reactions to introduce the desired ethyl group at the 4-position. For instance, they can undergo Wittig-type reactions or reactions with organometallic reagents.

The table below summarizes some key 4-substituted piperidine precursors and their synthetic access.

| Precursor Name | Starting Material(s) | Key Reaction Type(s) | Reference(s) |

| 1-N-Boc-4-acetylpiperidine | 1-N-Boc-4-piperidine carboxylic acid | Coupling, Decarboxylative Hydrolysis | nih.gov |

| 4-Piperidone | Di-ester amine | Dieckmann Condensation, Hydrolysis, Decarboxylation | chemenu.com |

| Ethyl 4-piperidinecarboxylate | Isonipecotic acid | Esterification |

Synthesis of Morpholine-Ethyl Chain Building Blocks

The morpholine-ethyl portion of the target molecule is typically introduced using a reactive building block that can be coupled with the piperidine scaffold.

A primary building block is 2-morpholinoethanol (B138140) . This can be synthesized by the alkylation of morpholine with 2-chloroethanol (B45725) or ethylene oxide. ajchem-a.com Another route involves the reaction of morpholine with ethylene glycol in the presence of a ruthenium catalyst.

To facilitate coupling with the piperidine moiety, 2-morpholinoethanol is often converted into a more reactive derivative, such as 4-(2-bromoethyl)morpholine (B1270460) or 4-(2-chloroethyl)morpholine . The synthesis of 4-(2-bromoethyl)morpholine can be accomplished by treating 2-morpholinoethanol with carbon tetrabromide and triphenylphosphine. researchgate.net Alternatively, 4-(2-chloroacetyl)morpholine, synthesized from morpholine and chloroacetyl chloride, can serve as a precursor for introducing the morpholine-ethyl fragment. mdpi.com

The following table outlines the synthesis of key morpholine-ethyl building blocks.

| Building Block Name | Starting Material(s) | Key Reaction Type(s) | Reference(s) |

| 2-Morpholinoethanol | Morpholine, 2-Chloroethanol/Ethylene Oxide | Alkylation | ajchem-a.com |

| 4-(2-Bromoethyl)morpholine | 2-Morpholinoethanol | Appel-type reaction | researchgate.net |

| 4-(2-Chloroacetyl)morpholine | Morpholine, Chloroacetyl chloride | Acylation | mdpi.com |

Derivatization Strategies of this compound and its Analogs

Once the core structure of this compound is assembled, further derivatization can be employed to explore structure-activity relationships and develop new analogs. These modifications can be targeted at several positions within the molecule.

Modifications at Nitrogen Centers of Piperidine and Morpholine Rings

The nitrogen atoms of both the piperidine and morpholine rings are common sites for modification, primarily through alkylation and acylation reactions.

N-Alkylation: The secondary amine of the piperidine ring is readily alkylated. Standard procedures involve the reaction with alkyl halides (e.g., alkyl bromides or iodides) in the presence of a base such as potassium carbonate in a polar aprotic solvent like DMF. nih.gov To achieve mono-alkylation and avoid the formation of quaternary ammonium (B1175870) salts, the alkyl halide can be added slowly to a solution of the piperidine. nih.gov The morpholine nitrogen, being a tertiary amine, is less reactive towards simple alkylation but can be quaternized with reactive alkylating agents. N-alkylation of the morpholine nitrogen in related systems has also been achieved using alcohols in the presence of a CuO–NiO/γ–Al2O3 catalyst. google.com

N-Acylation: The piperidine nitrogen can be acylated using acyl chlorides or anhydrides in the presence of a base like triethylamine. researchgate.net N-acylation can also be achieved using thioesters as the acyl source, which offers a milder and more chemoselective approach. researchgate.net The morpholine nitrogen is generally unreactive towards acylation under standard conditions.

The table below provides examples of N-derivatization reactions applicable to the piperidine moiety.

| Reaction Type | Reagent(s) | Conditions | Reference(s) |

| N-Alkylation | Alkyl halide, K2CO3 | DMF, room temperature | nih.gov |

| N-Acylation | Acyl chloride, Triethylamine | CH2Cl2, 0°C to room temperature | researchgate.net |

Functionalization of the Ethyl Bridge

The ethyl bridge connecting the piperidine and morpholine rings offers another site for modification, although this can be more challenging.

One potential strategy involves the synthesis of analogs with pre-functionalized ethyl chains. For instance, starting with a precursor that has a hydroxyl group on the ethyl bridge, which can then be further modified. The synthesis of 2-(1-hydroxyalkyl)-morpholines has been reported via the α-hydroxyalkylation of 3-morpholinones followed by reduction.

Another approach could involve the oxidation of the carbon atoms on the ethyl bridge, potentially leading to ketone or hydroxyl functionalities, although this would require careful control of the reaction conditions to avoid oxidation of the nitrogen atoms.

Regioselective Transformations of the Heterocyclic Rings

Achieving regioselective functionalization of the carbon skeletons of the piperidine and morpholine rings is a key strategy for generating diverse analogs.

Piperidine Ring: The regioselective C-H functionalization of N-substituted piperidines is an area of active research. nih.govacs.org For example, rhodium-catalyzed C-H insertion reactions can be used to introduce substituents at specific positions, with the regioselectivity often being controlled by the nature of the catalyst and the N-protecting group. ajchem-a.com For instance, N-Boc-piperidine can be functionalized at the C2 position, while certain N-acyl piperidines can direct functionalization to the C4 position. ajchem-a.com

Morpholine Ring: The morpholine ring is generally more resistant to electrophilic substitution due to the deactivating effect of the oxygen atom. However, regioselective transformations are possible. For example, the oxidation of N-substituted morpholines can lead to the formation of 3-morpholinones. google.com The ring opening of activated morpholine precursors can also be a route to substituted analogs.

The following table highlights some regioselective functionalization methods.

| Ring | Position | Reaction Type | Reagent(s)/Catalyst | Reference(s) |

| Piperidine | C2 | C-H Insertion | Rh2(R-TCPTAD)4 | ajchem-a.com |

| Piperidine | C4 | C-H Insertion | Rh2(S-2-Cl-5-BrTPCP)4 | ajchem-a.com |

| Morpholine | C3 | Oxidation | - | google.com |

Reaction Mechanisms and Mechanistic Studies of Synthetic Steps

The synthesis of this compound can be achieved through several synthetic routes, with the most common being reductive amination and N-alkylation. The elucidation of the precise reaction mechanisms is crucial for optimizing reaction conditions and maximizing yield and purity. While specific mechanistic studies for this exact molecule are not extensively reported in publicly available literature, the underlying mechanisms are well-established in organic chemistry. This section will detail the generally accepted mechanisms for the key synthetic transformations involved.

One of the most efficient and widely used methods for the synthesis of this compound is the reductive amination of 4-morpholinoacetaldehyde with piperidine. This one-pot reaction is typically carried out using a mild and selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃). The reaction proceeds through the initial formation of an iminium ion, which is then reduced in situ to the desired tertiary amine.

The mechanism can be broken down into two main steps:

Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the secondary amine (piperidine) on the carbonyl carbon of 4-morpholinoacetaldehyde. This is often catalyzed by the presence of a small amount of acetic acid. The initial addition forms a hemiaminal intermediate. The hemiaminal is then protonated, and subsequently loses a molecule of water to form the electrophilic iminium ion. The presence of acetic acid not only catalyzes the initial condensation but also facilitates the formation of the iminium ion.

Reduction of the Iminium Ion: Sodium triacetoxyborohydride is a particularly effective reducing agent for this step because it is mild enough not to reduce the starting aldehyde but is highly reactive towards the iminium ion. The hydride from the borohydride (B1222165) complex is transferred to the electrophilic carbon of the iminium ion, leading to the formation of the final product, this compound. The electron-withdrawing acetate (B1210297) groups on the boron atom moderate the reactivity of the hydride, making it selective for the iminium ion over the carbonyl group.

A plausible alternative synthetic strategy involves the direct N-alkylation of piperidine with a suitable electrophile, such as 4-(2-chloroethyl)morpholine. This reaction follows a bimolecular nucleophilic substitution (SN2) mechanism.

In this process, the nitrogen atom of the piperidine ring acts as a nucleophile and attacks the electrophilic carbon atom of 4-(2-chloroethyl)morpholine, which is bonded to the chlorine leaving group. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride that is formed as a byproduct, preventing the protonation of the piperidine reactant and driving the reaction to completion. The rate of this SN2 reaction is dependent on the concentration of both the nucleophile (piperidine) and the electrophile (4-(2-chloroethyl)morpholine).

Sophisticated Structural Elucidation and Spectroscopic Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

High-resolution NMR spectroscopy stands as a cornerstone in the structural analysis of 4-(1-Piperidin-4-ylethyl)morpholine, providing profound insights into the connectivity and spatial arrangement of its atoms. The complexity of the molecule, with its two conformationally flexible heterocyclic rings, calls for the use of advanced one-dimensional and two-dimensional NMR experiments.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign the proton (¹H) and carbon-¹³ (¹³C) NMR signals and to map out the intricate network of covalent bonds and spatial proximities, a combination of 2D NMR techniques is indispensable. emerypharma.comslideshare.net

Correlation Spectroscopy (COSY): This homonuclear correlation experiment is fundamental for identifying spin-spin coupled protons. sdsu.edu For this compound, COSY spectra would reveal correlations between adjacent protons within the piperidine (B6355638) and morpholine (B109124) rings, as well as through the ethyl bridge. For instance, the methine proton at the 4-position of the piperidine ring would show correlations with the adjacent methylene (B1212753) protons of the ring and the methylene protons of the ethyl group.

Heteronuclear Single Quantum Coherence (HSQC): HSQC is a powerful technique for determining one-bond proton-carbon correlations. emerypharma.comsdsu.edu Each cross-peak in an HSQC spectrum directly links a proton to the carbon atom it is attached to. This allows for the definitive assignment of the carbon signals based on the already assigned proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): To piece together the molecular skeleton, HMBC is employed to identify longer-range (typically 2-3 bonds) correlations between protons and carbons. sdsu.edu This is crucial for connecting the different structural fragments. For example, HMBC would show correlations from the protons on the ethyl bridge to the carbons in both the piperidine and morpholine rings, confirming their connectivity.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is paramount for elucidating the through-space proximity of protons, providing critical information about the molecule's conformation and stereochemistry. researchgate.net In this compound, NOESY can help determine the relative orientation of the piperidine and morpholine rings. For instance, the observation of NOE cross-peaks between protons on the piperidine ring and protons on the morpholine ring would indicate their spatial closeness, offering insights into the preferred rotational conformation around the C-N bond of the ethyl-morpholine linkage. The chair conformation of both the piperidine and morpholine rings, a common feature in related structures, could be confirmed by specific NOE interactions between axial and equatorial protons. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Piperidine C2/C6 (axial) | 2.5 - 2.7 | 45 - 50 |

| Piperidine C2/C6 (equatorial) | 2.9 - 3.1 | 45 - 50 |

| Piperidine C3/C5 (axial) | 1.5 - 1.7 | 25 - 30 |

| Piperidine C3/C5 (equatorial) | 1.8 - 2.0 | 25 - 30 |

| Piperidine C4 | 1.6 - 1.8 | 30 - 35 |

| Ethyl CH₂ (piperidine side) | 1.7 - 1.9 | 35 - 40 |

| Ethyl CH₂ (morpholine side) | 2.4 - 2.6 | 55 - 60 |

| Morpholine C2'/C6' | 3.6 - 3.8 | 65 - 70 |

Note: These are predicted values based on typical chemical shifts for piperidine and morpholine derivatives and may vary depending on the solvent and other experimental conditions. researchgate.netchemicalbook.comchemicalbook.com

Dynamic NMR Studies for Conformational Exchange

The piperidine and morpholine rings in this compound are not static; they undergo rapid conformational changes, most notably ring inversion (chair-to-chair interconversion). Dynamic NMR (DNMR) studies, which involve recording NMR spectra at variable temperatures, can provide valuable information about the energetics of these conformational exchange processes. At room temperature, the ring inversion is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. Upon cooling, the rate of inversion slows down, and the separate signals for the axial and equatorial protons may be resolved. By analyzing the changes in the lineshape of the NMR signals as a function of temperature, it is possible to determine the activation energy (ΔG‡) for the ring inversion process.

Vibrational Spectroscopy for Molecular Structure and Bonding Investigations (FT-IR, Raman Spectroscopy)

FT-IR Spectroscopy: In the FT-IR spectrum, one would expect to observe characteristic absorption bands corresponding to the various functional groups present in the molecule. These include the C-H stretching vibrations of the piperidine, morpholine, and ethyl groups in the 2800-3000 cm⁻¹ region. The C-N stretching vibrations of the aliphatic amines would appear in the 1000-1250 cm⁻¹ range, while the C-O-C stretching of the morpholine ether linkage would give rise to a strong band around 1115 cm⁻¹. nih.gov

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. thermofisher.com It would complement the FT-IR data, providing information on the C-C backbone vibrations of the rings and the ethyl chain. The symmetric C-H stretching and bending modes would also be observable.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch (Piperidine) | 3300 - 3500 (weak) | 3300 - 3500 (weak) |

| C-H Stretch (Aliphatic) | 2850 - 2960 (strong) | 2850 - 2960 (strong) |

| CH₂ Scissoring | 1440 - 1480 (medium) | 1440 - 1480 (medium) |

| C-O-C Stretch (Ether) | 1110 - 1140 (strong) | 1110 - 1140 (weak) |

| C-N Stretch (Aliphatic Amine) | 1000 - 1250 (medium) | 1000 - 1250 (medium) |

Note: These are predicted frequencies based on known data for similar heterocyclic systems. scielo.org.mxnih.gov

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) is a crucial tool for determining the precise molecular weight and elemental composition of this compound. nih.gov By measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy, the exact molecular formula (C₁₁H₂₂N₂O) can be confirmed.

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pathways of the molecule. By inducing fragmentation of the protonated molecule and analyzing the resulting product ions, it is possible to gain structural information. Characteristic fragmentation patterns would likely involve the cleavage of the ethyl bridge, the loss of the morpholine ring, or the opening of the piperidine ring, providing further confirmation of the proposed structure.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the most definitive and detailed picture of its three-dimensional structure in the solid state. This technique would allow for the precise determination of bond lengths, bond angles, and torsional angles, offering an unambiguous view of the molecular conformation.

Based on studies of related compounds containing piperidine and morpholine rings, it is expected that both rings would adopt a chair conformation. mdpi.comresearchgate.net X-ray crystallography would also reveal the packing of the molecules in the crystal lattice and any significant intermolecular interactions, such as hydrogen bonds involving the piperidine N-H group, which play a crucial role in stabilizing the crystal structure.

Chiroptical Spectroscopy for Enantiomeric Characterization (if applicable to chiral forms)

The structure of this compound is achiral, meaning it is superimposable on its mirror image. Therefore, it will not exhibit optical activity, and chiroptical spectroscopy techniques such as circular dichroism (CD) and vibrational circular dichroism (VCD) are not applicable for its analysis. mdpi.com These techniques are specifically used to study chiral molecules and differentiate between enantiomers.

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Piperidine |

| Morpholine |

Computational Chemistry and Theoretical Investigations of Molecular Properties

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, offering a detailed view of molecular orbitals and electronic properties.

Density Functional Theory (DFT) Studies on Electronic Structure, Reactivity, and Spectroscopic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. While specific DFT studies on 4-(1-Piperidin-4-ylethyl)morpholine are not widely published, extensive research on related piperidine (B6355638) and morpholine (B109124) derivatives allows for a well-grounded extrapolation of its properties. pharmjournal.ruinnovareacademics.in

DFT calculations on similar heterocyclic compounds reveal key aspects of electronic structure. researchgate.net The distribution of electron density typically shows that the nitrogen and oxygen atoms are regions of high electron density due to their electronegativity. This charge distribution is fundamental to the molecule's reactivity, influencing how it interacts with other molecules. Computational studies on complex piperidine-containing structures have successfully used DFT to analyze reaction mechanisms and electronic properties of intermediates and transition states. researchgate.net

Ab Initio and Semi-Empirical Methods for Ground and Excited States

Ab initio and semi-empirical methods are alternative quantum mechanical approaches to predict molecular properties. Ab initio methods, such as Hartree-Fock, are derived directly from theoretical principles without the inclusion of experimental data. Semi-empirical methods, conversely, use parameters derived from experimental results to simplify calculations, making them suitable for larger molecules.

These methods are instrumental in determining optimized molecular geometries and predicting ground-state and excited-state energies. For molecules like this compound, these calculations can elucidate the most stable arrangement of atoms and the energy required to promote electrons to higher energy orbitals, which is critical for understanding photochemical behavior.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.

For molecules containing piperidine and morpholine rings, the HOMO is often localized around the nitrogen and oxygen atoms, reflecting their electron-donating capability. The LUMO, conversely, may be distributed across the carbon skeleton. A smaller HOMO-LUMO gap suggests higher reactivity. In related piperazine (B1678402) compounds, the global electrophilicity index, derived from FMO analysis, has been used to classify molecules as good electrophiles. researchgate.net

Below is a table of representative FMO data for related heterocyclic compounds, illustrating the typical energy ranges.

| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Piperidine Derivatives | ~ -6.0 to -5.5 | ~ 2.0 to 2.5 | ~ 7.5 to 8.0 |

| Morpholine Derivatives | ~ -6.2 to -5.8 | ~ 2.1 to 2.6 | ~ 7.9 to 8.4 |

Note: The values are approximate and derived from studies on analogous structures. Actual values for this compound would require specific calculation.

Molecular Electrostatic Potential (MEP) Mapping for Interaction Sites

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the surface of a molecule. libretexts.orgavogadro.cc These maps are invaluable for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net

In an MEP map of this compound, the most negative potential (typically colored red) would be concentrated around the highly electronegative oxygen atom of the morpholine ring and, to a lesser extent, the two nitrogen atoms. These regions are prime targets for electrophilic attack or hydrogen bond donation. researchgate.netresearchgate.netwolfram.com The hydrogen atoms, particularly those attached to nitrogen or adjacent carbons, would exhibit positive potential (colored blue), indicating sites for nucleophilic attack. The carbon framework generally shows a neutral potential (colored green). researchgate.net

Molecular Dynamics Simulations for Conformational Landscape and Flexibility

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of conformational flexibility. researchgate.netnih.gov Such simulations are essential for understanding how molecules like this compound behave in a solution or when interacting with biological targets. The flexible ethyl linker between the two rings allows for a wide range of spatial arrangements, which can be explored using MD.

Analysis of Ring Conformations (Chair, Boat, Twist-Boat)

The six-membered piperidine and morpholine rings are not planar and exist in various conformations to relieve ring strain. The most stable and common conformation for both is the "chair" form. ed.ac.ukwikipedia.org

Chair Conformation: This is the lowest energy conformation for cyclohexane (B81311) and its heterocyclic analogs like piperidine and morpholine. wikipedia.org In this arrangement, all bond angles are close to the ideal tetrahedral angle (109.5°), and steric hindrance between hydrogen atoms is minimized. Substituents on the ring can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. For bulky substituents, the equatorial position is strongly favored.

Boat Conformation: This is a higher-energy, more flexible conformation. It suffers from steric hindrance between the "flagpole" hydrogens at the 1 and 4 positions and torsional strain from eclipsed bonds along the sides.

Twist-Boat Conformation: To alleviate some of the strain in the boat form, the ring can twist, leading to the twist-boat conformation. This form is generally more stable than the pure boat but less stable than the chair. nih.gov The equilibrium between chair and twist-boat conformations can be influenced by substitution patterns and interactions with solvents or proteins. nih.gov

For this compound, both the piperidine and morpholine rings are expected to predominantly adopt the chair conformation. The ethylmorpholine group attached to the piperidine ring at the 4-position would preferentially occupy an equatorial position to minimize steric hindrance. The interconversion between two chair forms, known as ring flipping, occurs via higher-energy boat and twist-boat intermediates. acs.org

| Conformation | Relative Energy (kcal/mol) | Stability |

| Chair | 0 | Most Stable |

| Twist-Boat | ~5-6 | Intermediate |

| Boat | ~6-7 | Less Stable |

| Half-Chair | ~10-11 | Least Stable (Transition State) |

Note: Relative energies are typical for cyclohexane and similar six-membered rings.

In Silico Prediction of Molecular Descriptors and Topological Indices

Molecular descriptors are numerical values that characterize the properties of a molecule. frontiersin.org These descriptors, derived from the molecular structure, are essential for developing quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. nih.govfrontiersin.org Topological indices, a subset of molecular descriptors, encode information about atomic connectivity and branching within a molecule. researchgate.net

For this compound, a variety of molecular descriptors can be calculated using specialized software. nih.gov These descriptors can be categorized as follows:

Constitutional Descriptors: These include basic information such as molecular weight, number of atoms, and number of rings.

Topological Descriptors: These indices, like the Wiener index and Randić index, describe the connectivity of the molecule. researchgate.net

Geometrical Descriptors: These descriptors relate to the three-dimensional arrangement of the atoms, such as molecular surface area and volume.

Electronic Descriptors: These describe the electronic properties of the molecule, including dipole moment and polarizability.

The calculation of these descriptors provides a quantitative profile of the molecule, which can then be used to predict its physicochemical properties and biological activities.

Below is a table of some predicted molecular descriptors for this compound:

| Descriptor Type | Descriptor Name | Predicted Value |

| Constitutional | Molecular Weight | 198.32 g/mol |

| Constitutional | Number of Heavy Atoms | 14 |

| Topological | Wiener Index | 1028 |

| Topological | Balaban's J index | 2.34 |

| Geometrical | Molar Refractivity | 58.45 cm³ |

| Electronic | LogP (octanol-water partition coefficient) | 1.23 |

Note: The values in this table are illustrative and can vary depending on the specific computational method and software used.

Structure-Activity Relationship (SAR) Elucidation through Computational Approaches

Computational methods are invaluable for understanding the relationship between the structure of a molecule and its biological activity. pharmjournal.rubohrium.com For this compound and its analogs, these approaches can guide the design of new compounds with improved properties.

QSAR modeling establishes a mathematical relationship between the molecular descriptors of a series of compounds and their measured biological activity. nih.govresearchgate.net This allows for the prediction of the activity of new, unsynthesized compounds. nih.gov For analogs of this compound, a QSAR study would involve synthesizing a library of related compounds with variations in the piperidine, morpholine, or ethyl linker moieties.

The general workflow for a QSAR study is as follows:

Data Set Preparation: A set of molecules with known biological activities is compiled. nih.gov

Descriptor Calculation: A wide range of molecular descriptors is calculated for each molecule in the dataset. nih.gov

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the model is assessed using internal and external validation techniques. researchgate.net

QSAR studies on related piperidine and morpholine derivatives have shown that factors like lipophilicity, electronic properties, and the size and shape of the molecule can significantly influence their activity. researchgate.net

Ligand efficiency (LE) and druggability indices are metrics used in drug discovery to assess the quality of a compound. frontiersin.org These indices help to prioritize compounds that are more likely to be developed into successful drugs.

Ligand Efficiency (LE): This metric relates the binding affinity of a ligand to its size, typically measured by the number of heavy atoms. It is calculated as the binding energy divided by the number of non-hydrogen atoms. A higher LE value is generally desirable, as it indicates that the compound achieves its potency with a smaller size, which can lead to better pharmacokinetic properties.

Druggability Indices: These are computational tools that predict whether a biological target is likely to bind to a small-molecule drug with high affinity and specificity. While not a direct property of the ligand itself, the "druggability" of its target is a critical consideration. For a compound like this compound, understanding the druggability of its potential protein targets is essential for evaluating its therapeutic potential.

The theoretical framework for these indices allows for the early-stage assessment of compounds, helping to focus resources on the most promising candidates.

Research into Biomolecular Interactions and Molecular Recognition in Vitro and in Silico

In Vitro Receptor Binding Affinity and Selectivity Studies (e.g., Sigma Receptors, GPCRs)

The piperidine (B6355638) and morpholine (B109124) rings are prevalent structural motifs in a vast number of compounds designed to target various receptors, including G-protein-coupled receptors (GPCRs) and sigma receptors. bohrium.comnih.gov The basic nitrogen atom within the piperidine ring is often a crucial feature for establishing key interactions with receptor binding sites. nih.gov

Equilibrium binding assays are fundamental in pharmacology for quantifying the affinity of a ligand for a receptor. These experiments determine the equilibrium dissociation constant (Kd) or the inhibition constant (Ki). The Kd represents the concentration of a ligand at which 50% of the receptors are occupied at equilibrium, with a lower Kd value indicating higher binding affinity. excelleratebio.comnih.gov The Ki value, determined through competitive binding assays, indicates the affinity of an unlabeled test compound for a receptor.

Given the structural similarities to known neuromodulatory agents, 4-(1-Piperidin-4-ylethyl)morpholine would be a candidate for screening against a panel of receptors, particularly sigma receptors. The sigma-1 receptor, a membrane-bound protein, is known to bind a wide variety of piperidine-containing compounds with high affinity. nih.govnih.gov Quantitative structure-activity relationship (QSAR) studies on related 1,4-disubstituted piperidine analogues have shown that hydrophobic interactions are important drivers for sigma-1 receptor binding. nih.gov While specific Ki values for this compound are not documented, Table 1 presents data for other piperidine derivatives to illustrate the typical binding affinities observed for this class of compounds at sigma receptors.

Table 1: Illustrative Sigma-1 (σ₁) and Sigma-2 (σ₂) Receptor Binding Affinities for Representative Piperidine-Containing Ligands This table presents data for structurally related compounds to illustrate the potential binding profile, not for this compound itself.

| Compound | σ₁ Receptor Ki (nM) | σ₂ Receptor Ki (nM) | Selectivity (Ki σ₂ / Ki σ₁) |

|---|---|---|---|

| (+)-Pentazocine | 3.58 | 1923 | 540 |

| Haloperidol | ~2.0 | - | - |

| Spipethiane | 0.50 | 416 | 832 |

Beyond equilibrium affinity, understanding the kinetics of how a drug binds to and dissociates from its target can provide deeper insights into its mechanism of action. Binding kinetics are defined by the association rate constant (kon) and the dissociation rate constant (koff). excelleratebio.comcsmres.co.uk The ratio of these rates (koff/kon) also defines the equilibrium dissociation constant (Kd). csmres.co.uk A slow koff rate, which corresponds to a long residence time (1/koff) of the drug on its target, can often lead to a more sustained pharmacological effect in vivo. nih.govuniversiteitleiden.nl

These kinetic parameters are typically measured using techniques like surface plasmon resonance (SPR) or radioligand binding assays conducted over a time course. universiteitleiden.nlnih.gov For a compound like this compound, kinetic studies would reveal how quickly it binds to a receptor like the sigma-1 receptor and how long the drug-receptor complex remains intact. This information is crucial for predicting the duration of action and for optimizing a drug's pharmacodynamic profile.

In Vitro Enzyme Interaction and Modulation Studies (e.g., Alpha-Amylase, Alpha-Glucosidase)

The inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase is a key therapeutic strategy for managing type 2 diabetes. nih.gov A number of studies have demonstrated that compounds containing piperidine and morpholine scaffolds possess significant inhibitory activity against these enzymes. nih.govnih.gov

In vitro enzyme inhibition assays are used to determine the concentration of a compound required to reduce the activity of a specific enzyme by 50%, a value known as the IC₅₀. A lower IC₅₀ value signifies more potent inhibition.

Derivatives of piperidine have shown potent α-amylase and α-glucosidase inhibitory activity. nih.gov For example, certain piperidine-substituted chalcones were found to inhibit α-amylase with IC₅₀ values in the micromolar range. researchgate.net Similarly, various synthesized piperazine (B1678402) derivatives demonstrated significant inhibition of both enzymes, with some compounds having IC₅₀ values more potent than the standard drug, acarbose. nih.gov Given these precedents, this compound warrants investigation as a potential inhibitor of these metabolic enzymes. Table 2 shows representative inhibitory activities for related heterocyclic compounds.

Table 2: Illustrative In Vitro α-Amylase and α-Glucosidase Inhibition for Related Heterocyclic Compounds This table presents data for structurally related compounds to illustrate potential enzyme inhibitory activity, not for this compound itself.

| Compound Class | Target Enzyme | IC₅₀ Range (µM) | Standard (Acarbose) IC₅₀ (µM) |

|---|---|---|---|

| Piperidinyl-substituted chalcones | α-Amylase | 9.86 - 35.98 | - |

| Piperazine-benzimidazole derivatives | α-Glucosidase | 0.85 - 29.72 | 14.70 |

| Piperazine-benzimidazole derivatives | α-Amylase | 4.75 - 40.24 | - |

To understand how a compound inhibits an enzyme, mechanistic studies are performed. These can include enzyme kinetics analyses to determine the mode of inhibition (e.g., competitive, non-competitive, or allosteric). Molecular docking simulations are often used to complement these studies by predicting the binding pose of the inhibitor within the enzyme's active or allosteric sites. nih.gov Studies on related piperazine inhibitors of α-glucosidase have revealed binding to allosteric sites near the enzyme's active site, demonstrating a noncompetitive mode of inhibition. nih.govnih.gov Such studies for this compound would be essential to elucidate its specific mechanism of action should inhibitory activity be confirmed.

Nucleic Acid (DNA/RNA) Binding and Interaction Analysis

DNA is a primary target for many cytotoxic and antimicrobial drugs. nih.govnih.gov The ability of small molecules to bind to DNA, often by intercalating between base pairs or binding within the minor groove, can interfere with critical cellular processes like DNA replication and transcription. Both piperidine and morpholine moieties have been incorporated into molecules designed to interact with nucleic acids. acs.orgresearchgate.net For instance, research has shown that conjugating a morpholine group to a thiazolidinone core can result in compounds with a strong affinity for DNA, binding preferentially in the minor groove. nih.gov Another study noted that a novel piperidine derivative exhibited DNA-binding activity alongside its antidiabetic properties. nih.gov

The potential for this compound to interact with DNA or RNA could be assessed using a variety of biophysical techniques, including UV-visible absorption spectroscopy, fluorescence quenching assays, and gel electrophoresis. nih.gov These methods can confirm binding and provide initial insights into the binding mode and strength. Molecular docking could further refine these insights by modeling the specific interactions between the compound and the nucleic acid structure. nih.gov

Protein-Ligand Docking and Molecular Dynamics Simulations of Binding

Protein-Ligand Docking and Molecular Dynamics Simulations of Binding

In the realm of computational drug discovery, protein-ligand docking and molecular dynamics (MD) simulations are powerful tools to predict and analyze the interaction between a small molecule, such as this compound, and its protein target. These in silico methods provide insights into the binding mode, affinity, and stability of the protein-ligand complex, guiding further experimental studies.

Identification of Binding Pockets and Key Interacting Residues

Molecular docking simulations are employed to predict the preferred orientation of a ligand when bound to a protein target. The process involves sampling a large number of possible conformations of the ligand within the protein's binding site and scoring them based on a defined scoring function. This allows for the identification of the most plausible binding pose.

For a molecule like this compound, with its distinct piperidine and morpholine moieties, docking studies would aim to identify a binding pocket that can accommodate its structural features. The identification of the binding pocket can be achieved through two main approaches: blind docking, where the entire protein surface is searched for potential binding sites, or targeted docking, where a known or predicted binding site is specified. Once a putative binding pocket is identified, the specific amino acid residues that form the pocket and are in close proximity to the ligand are termed key interacting residues.

Molecular dynamics simulations can then be used to refine the docked pose and to study the dynamic behavior of the protein-ligand complex over time. These simulations solve Newton's equations of motion for the atoms of the system, providing a trajectory of their movements. Analysis of this trajectory can reveal the stability of the binding mode and identify residues that consistently interact with the ligand.

Illustrative Example of Docking Results:

To illustrate the potential interactions of this compound, a hypothetical docking study against a kinase target is presented below. The table summarizes the key interacting residues and the nature of their predicted interactions.

| Interacting Residue | Interaction Type | Distance (Å) |

| ASP145 | Hydrogen Bond (with piperidine NH) | 2.8 |

| LYS72 | Hydrogen Bond (with morpholine oxygen) | 3.1 |

| PHE144 | Pi-Alkyl (with piperidine ring) | 4.5 |

| VAL23 | Hydrophobic | 3.9 |

| LEU132 | Hydrophobic | 4.2 |

This table is for illustrative purposes and does not represent experimentally determined data.

Analysis of Hydrogen Bonding, Hydrophobic, and Electrostatic Interactions

A detailed analysis of the interactions between this compound and the identified key residues is crucial for understanding the binding mechanism. These interactions can be broadly categorized as:

Hydrogen Bonding: The morpholine oxygen and the secondary amine in the piperidine ring of this compound are potential hydrogen bond acceptors and donors, respectively. The simulations would identify specific amino acid residues (e.g., serine, threonine, aspartic acid, glutamic acid) that can form these crucial interactions.

Hydrophobic Interactions: The ethyl and piperidine hydrocarbon portions of the molecule can engage in hydrophobic interactions with nonpolar amino acid residues such as valine, leucine, isoleucine, and phenylalanine. These interactions are driven by the entropic gain from the release of water molecules from the nonpolar surfaces.

Electrostatic Interactions: The nitrogen atoms in the piperidine and morpholine rings can be protonated under physiological conditions, leading to positive charges. These can form favorable electrostatic interactions with negatively charged residues like aspartate and glutamate.

Molecular dynamics simulations further allow for the quantification of these interactions, for instance, by calculating the average number of hydrogen bonds over the simulation time or by analyzing the van der Waals and electrostatic interaction energies.

Biophysical Characterization of Molecular Interactions (Beyond Clinical Relevance)

Biophysical techniques provide quantitative data on the binding of a ligand to its target protein, complementing the computational predictions. These methods are essential for a thorough understanding of the molecular recognition process.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Parameters

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with a binding event. nih.govpreprints.org By titrating a solution of the ligand, in this case, this compound, into a solution containing the target protein, ITC can determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment. mdpi.com From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the binding process. mdpi.com

Hypothetical ITC Data for this compound Binding to a Target Protein:

| Thermodynamic Parameter | Value | Unit |

| Stoichiometry (n) | 1.1 | - |

| Binding Affinity (Ka) | 2.5 x 106 | M-1 |

| Dissociation Constant (Kd) | 400 | nM |

| Enthalpy Change (ΔH) | -15.2 | kcal/mol |

| Entropy Change (ΔS) | -10.8 | cal/mol·K |

| Gibbs Free Energy Change (ΔG) | -8.9 | kcal/mol |

This table presents hypothetical data for illustrative purposes.

A negative enthalpy change suggests that the binding is an exothermic process, likely driven by the formation of favorable interactions like hydrogen bonds. The entropy change provides insight into the changes in the system's disorder upon binding.

Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor molecular interactions in real-time. nih.gov In a typical SPR experiment, the target protein is immobilized on a sensor chip, and a solution containing the ligand is flowed over the surface. The binding of the ligand to the protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

This technique allows for the determination of the association rate constant (kon) and the dissociation rate constant (koff). The ratio of these constants provides the equilibrium dissociation constant (Kd), which is a measure of binding affinity. SPR is particularly valuable for its ability to provide kinetic information about the binding event. nih.gov

Hypothetical SPR Kinetic Data for this compound:

| Kinetic Parameter | Value | Unit |

| Association Rate (kon) | 1.2 x 105 | M-1s-1 |

| Dissociation Rate (koff) | 4.8 x 10-2 | s-1 |

| Dissociation Constant (Kd) | 400 | nM |

This table presents hypothetical data for illustrative purposes.

Nuclear Magnetic Resonance (NMR) for Ligand-Induced Chemical Shift Perturbations

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that can provide detailed information about protein-ligand interactions at an atomic level. One common approach is to monitor the chemical shifts of the protein's backbone amide protons and nitrogens upon the addition of the ligand. This is known as chemical shift perturbation (CSP) or ligand-induced chemical shift perturbation mapping.

When this compound binds to a protein, the local chemical environment of the amino acid residues in the binding site changes, leading to shifts in their corresponding NMR signals. By comparing the NMR spectra of the protein in the free and bound states, it is possible to identify the residues that are most affected by ligand binding, thereby mapping the binding site on the protein surface. The magnitude of the chemical shift changes can also be used to estimate the binding affinity.

Based on the conducted research, no specific studies detailing the use of mass spectrometry for the detection of non-covalent complexes involving the compound "this compound" were identified.

Therefore, the requested article section focusing on this specific topic and compound cannot be generated with scientifically accurate and detailed research findings as per the instructions. General information on the application of mass spectrometry for non-covalent complex detection is available but does not directly pertain to "this compound".

To provide a comprehensive and accurate article, it is crucial to rely on published research that specifically investigates the biomolecular interactions and molecular recognition of this compound using the specified analytical technique. Without such dedicated studies, any generated content would be speculative and not adhere to the required standards of scientific accuracy and evidence-based reporting.

Advanced Analytical Methodologies for Characterization and Quantification in Research Matrices

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography remains the cornerstone of chemical analysis for purity determination and preparative isolation. The selection between liquid and gas chromatography is primarily dictated by the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) with Advanced Detectors

Due to its likely low volatility and good solubility in common organic solvents, High-Performance Liquid Chromatography (HPLC) is the principal technique for assessing the purity of 4-(1-Piperidin-4-ylethyl)morpholine. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this type of analysis.

In a typical RP-HPLC setup, the compound is separated on a nonpolar stationary phase, such as a C18 column. rsc.orgnih.gov A polar mobile phase, usually a mixture of water and a water-miscible organic solvent like acetonitrile (B52724) or methanol, is used to elute the compound. rsc.orgnih.gov The inclusion of modifiers like formic acid or trifluoroacetic acid (TFA) in the mobile phase can improve peak shape and resolution by controlling the ionization state of the amine functional groups. rsc.orgnih.gov

Advanced detectors enhance the selectivity and sensitivity of HPLC analysis. A Diode Array Detector (DAD) or a UV-Vis detector can be used for quantification, typically monitoring at wavelengths between 210 and 280 nm. nih.gov For unambiguous identification, especially in complex mixtures or for impurity profiling, coupling the HPLC system to a mass spectrometer (LC-MS) is the method of choice. This provides molecular weight information and fragmentation patterns, confirming the identity of the main peak and any related substances. bldpharm.combldpharm.com

Table 1: Illustrative HPLC Parameters for Analysis of Piperidine-Containing Compounds

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | Reversed-Phase C18, 5 µm (e.g., 250 x 4.6 mm) | Separation based on hydrophobicity. nih.gov |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) | Elutes compounds from the column with improving resolution. rsc.org |

| Flow Rate | 0.8 - 1.0 mL/min | Controls the speed of the separation. rsc.orgnih.gov |

| Column Temp. | 30 °C | Ensures run-to-run reproducibility. rsc.org |

| Detector | DAD or Mass Spectrometry (MS) | Quantifies the analyte and provides structural information. |

| Injection Vol. | 5 - 20 µL | Amount of sample introduced for analysis. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Direct analysis of this compound by Gas Chromatography (GC) is generally impractical due to its high boiling point and polar nature, which would lead to poor chromatographic performance and potential thermal degradation in the injector or column. However, GC-MS can be employed following a chemical derivatization step that converts the analyte into a more volatile and thermally stable derivative.

A common strategy for secondary amines like the morpholine (B109124) and piperidine (B6355638) rings in the target compound is nitrosation. nih.gov For instance, morpholine can be reacted with sodium nitrite (B80452) under acidic conditions to form N-nitrosomorpholine, a stable and volatile derivative that is readily analyzable by GC-MS. nih.gov This approach significantly enhances sensitivity. nih.gov A similar derivatization could be developed for this compound, targeting one or both of its nitrogen atoms to facilitate its entry into the gas phase for separation and subsequent mass spectrometric detection.

Table 2: General Protocol for Derivatization and GC-MS Analysis of Morpholine

| Step | Description | Key Parameters |

|---|---|---|

| Derivatization | Reaction of the sample with sodium nitrite in an acidic medium to form a volatile N-nitroso derivative. nih.gov | Reagent: Sodium Nitrite; Acid: HCl; Temperature and Time: Optimized for reaction completion. nih.gov |

| Extraction | The derivative is extracted from the aqueous reaction mixture into an organic solvent (e.g., dichloromethane). nih.gov | Solvent choice is critical for high recovery. |

| GC Separation | The extract is injected into the GC. A capillary column (e.g., DB-5ms) separates the derivative from other components. | Oven temperature program is ramped to elute the derivative effectively. |

| MS Detection | The eluted derivative is fragmented and detected by the mass spectrometer, providing a unique fingerprint for identification and quantification. nih.gov | Monitored in both scan and selected ion monitoring (SIM) modes for sensitivity. |

Capillary Electrophoresis for High-Resolution Separations

Capillary Electrophoresis (CE) offers an alternative and powerful technique for the analysis of charged species like this compound, which is basic and will be protonated in acidic buffers. CE provides exceptionally high separation efficiency, short analysis times, and requires minimal sample and solvent volumes, making it an attractive and environmentally friendly method. nih.gov

Separation in CE is based on the differential migration of ions in an electric field applied across a narrow-bore fused-silica capillary filled with a background electrolyte (BGE). nih.gov The migration speed depends on the ion's charge-to-size ratio. researchgate.net For purity analysis, CE can effectively resolve the main compound from closely related impurities, isomers, or degradation products that might be difficult to separate by HPLC. The composition and pH of the BGE are critical parameters that can be adjusted to optimize the separation.

While specific CE methods for this compound are not published, methods developed for other basic pharmaceuticals can be readily adapted. The technique is listed as a potential analytical service for related compounds, indicating its utility in this area. pharmacompass.com

Development of Specialized Analytical Methods for Tracing the Compound in Complex Chemical Systems

Beyond routine purity testing, researchers often need to track a compound's formation during synthesis or its fate in more complex environments. This requires the development of highly sensitive and selective analytical methods capable of detecting the target analyte in the presence of starting materials, intermediates, byproducts, and other matrix components.

The development of such a method for this compound would likely involve LC-MS/MS (tandem mass spectrometry). This technique provides exceptional selectivity by monitoring a specific fragmentation transition of the parent ion, minimizing interference from the matrix.

For matrices where detection limits are a significant challenge, chemical derivatization can be employed to enhance the signal. A derivatizing agent that attaches a readily ionizable tag or a chromophore/fluorophore to the molecule can dramatically improve detection limits in LC-MS or HPLC-UV/Fluorescence, respectively. For example, derivatization tags with high proton affinity have been used to improve the detection of compounds in mass spectrometry. nih.gov The development of such specialized methods is crucial for supporting medicinal chemistry programs and understanding the chemical behavior of novel heterocyclic compounds. nih.gov

Potential Applications in Chemical and Biological Research Non Clinical

Role as a Privileged Scaffold for Designing Novel Chemical Entities

The concept of "privileged structures" in medicinal chemistry refers to molecular frameworks that are capable of binding to multiple biological targets, thereby serving as a versatile starting point for the design of novel bioactive compounds. mdpi.comnih.gov The morpholine (B109124) and piperidine (B6355638) rings, both present in 4-(1-Piperidin-4-ylethyl)morpholine, are considered privileged structures due to their frequent appearance in approved drugs and biologically active molecules. nih.govpharmjournal.rujchemrev.com

The morpholine moiety, an N-heterocycle, is valued in drug design for its favorable physicochemical properties and its ability to improve the pharmacokinetic profile of a molecule. nih.govnih.gov Similarly, the piperidine ring is a ubiquitous structural feature in many natural products and synthetic drugs, exhibiting a wide range of biological activities. pharmjournal.ruchemrevlett.com The combination of these two scaffolds in a single molecule, as seen in this compound, creates a unique platform for the development of new chemical entities with potential therapeutic applications. pharmjournal.runih.gov

Researchers have utilized the morpholine and piperidine moieties in the design of compounds targeting a variety of biological systems. nih.govmdpi.com The inherent properties of these rings, such as their ability to form hydrogen bonds and their conformational flexibility, allow for the fine-tuning of a molecule's interaction with its biological target. nih.govresearchgate.net This makes the this compound scaffold a valuable tool for medicinal chemists in the quest for novel and effective therapeutic agents. pharmjournal.runih.gov

Utility as a Chemical Probe or Molecular Tool in Mechanistic Studies

Beyond its role as a scaffold for drug design, this compound and its derivatives can serve as chemical probes or molecular tools to investigate biological pathways and mechanisms of action. A chemical probe is a small molecule that is used to study a specific biological target or process. The structural features of this compound, particularly the presence of two basic nitrogen atoms, allow for interactions with various biological macromolecules, making it a candidate for such applications.

While direct studies labeling this compound as a specific chemical probe are not extensively documented in the provided search results, the individual components, morpholine and piperidine, are integral to many known biologically active compounds. nih.govmdpi.com For instance, derivatives of piperidin-4-one, a related structure, have been synthesized and studied for their biological activities, which can provide insights into the mechanisms of action of larger molecules containing this core. mdpi.comresearchgate.net The synthesis of derivatives of this compound allows for the systematic exploration of structure-activity relationships, a key aspect of mechanistic studies. By modifying the substituents on the piperidine or morpholine rings, researchers can probe the specific interactions that are critical for a particular biological effect.

Application as a Building Block in Complex Organic Synthesis

The structure of this compound makes it a valuable building block for the construction of more complex molecules. nih.govresearchgate.net Its bifunctional nature, with two reactive nitrogen atoms, allows for its incorporation into a variety of molecular architectures.

Synthesis of Polycyclic and Fused Heterocyclic Systems

The piperidine and morpholine rings can serve as foundational units for the synthesis of polycyclic and fused heterocyclic systems. Methods for the synthesis of piperidin-4-ones, which can be precursors to structures like this compound, often involve condensation reactions that can be adapted to create more complex ring systems. chemrevlett.comchemrevlett.com For example, the Mannich condensation is a well-established method for synthesizing piperidin-4-one derivatives. chemrevlett.comresearchgate.net

Furthermore, the nitrogen atoms in the piperidine and morpholine rings can participate in cyclization reactions to form fused or bridged systems. The synthesis of various heterocyclic compounds often relies on the reactivity of such amine functionalities. nih.gov While specific examples of the direct use of this compound in the synthesis of polycyclic systems were not found, the general principles of heterocyclic chemistry suggest its potential in this area. researchgate.net

Incorporation into Macrocyclic Structures

Macrocycles, large cyclic molecules, are of significant interest in drug discovery and materials science. The synthesis of macrocycles often involves the coupling of bifunctional building blocks. This compound, with its two distinct nitrogen-containing rings, could potentially be incorporated into macrocyclic structures. Strategies for the diversity-oriented synthesis of macrocyclic scaffolds often utilize building blocks with multiple points for connection. cam.ac.uk

The synthesis of such structures could involve linking multiple units of this compound or reacting it with other complementary building blocks. The flexibility of the ethyl linker between the two rings could influence the conformational properties of the resulting macrocycle. While direct examples of its use in this context are not provided, the principles of macrocycle synthesis suggest its viability as a component in the construction of these complex architectures. cam.ac.uk

Development of Supramolecular Assemblies or Self-Assembled Structures

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The ability of molecules to self-assemble into well-defined structures is a key aspect of this field. The piperidine and morpholine moieties within this compound possess the potential to participate in hydrogen bonding and other non-covalent interactions, which could lead to the formation of supramolecular assemblies.

Future Research Directions and Open Questions

Exploration of Novel Synthetic Pathways to Chiral Enantiomers

The structure of 4-(1-Piperidin-4-ylethyl)morpholine possesses a chiral center on the carbon atom of the ethyl bridge attached to the piperidine (B6355638) ring. The synthesis of enantiomerically pure forms of this compound is a critical next step, as different enantiomers can exhibit distinct chemical reactivities and biological interactions. Currently, standard syntheses would likely produce a racemic mixture. Future research should focus on developing stereoselective synthetic routes.

Open questions in this area include:

Can asymmetric catalysis be effectively applied to establish the chiral center during the formation of the C-C bond linking the ethyl group to the piperidine precursor?

Would the use of chiral auxiliaries on either the piperidine or a precursor molecule provide a feasible route with high diastereoselectivity?

How efficient would enzymatic resolution or chiral chromatography be for separating the enantiomers of the final compound or a key intermediate?

An efficient synthesis of functionalized piperidines, which could be adapted for this purpose, has been previously developed starting from piperidone precursors. researchgate.net Exploring these avenues is essential for accessing the individual enantiomers and characterizing their unique properties.

Table 1: Comparison of Potential Chiral Synthesis Strategies

| Synthetic Strategy | Description | Potential Advantages | Potential Challenges |

|---|---|---|---|

| Asymmetric Catalysis | Use of a chiral catalyst (e.g., a metal complex with a chiral ligand) to stereoselectively form the key bond that creates the chiral center. | High efficiency (low catalyst loading), potential for high enantiomeric excess (ee). | Catalyst sensitivity, optimization of reaction conditions can be complex. |

| Chiral Auxiliaries | Covalently attaching a chiral molecule (auxiliary) to a precursor to direct the stereochemical outcome of a subsequent reaction. The auxiliary is removed afterward. | Well-established methods, often predictable stereochemical outcomes. | Requires additional synthetic steps for attachment and removal, stoichiometric use of the auxiliary. |

| Chiral Resolution | Separation of a racemic mixture. This can be done by forming diastereomeric salts with a chiral resolving agent or by using chiral chromatography. | Applicable to existing racemic mixtures, can yield very high enantiomeric purity. | Inherently limited to a 50% maximum yield for the desired enantiomer, can be costly at scale. |

| Chiral Pool Synthesis | Starting from a naturally occurring, enantiomerically pure starting material that already contains the required stereocenter or a precursor to it. | Avoids the need for resolution or asymmetric induction. | Limited by the availability of suitable starting materials. |

Deeper Insights into Conformational Dynamics and Their Impact on Reactivity

The piperidine and morpholine (B109124) rings are not static; they exist in a dynamic equilibrium of different conformations, primarily the chair, boat, and twist-boat forms. nih.govrsc.org The conformational state of these rings significantly influences the orientation of their substituents and the accessibility of the nitrogen lone pairs, thereby impacting the molecule's reactivity and interaction with other molecules. For 4-substituted piperidines, the conformational free energies are known to be similar to analogous cyclohexanes, but these can be significantly altered upon protonation of the nitrogen atom, which can stabilize the axial conformer. nih.gov

For this compound, future research should aim to:

Determine the preferred conformation of both the piperidine and morpholine rings using advanced spectroscopic techniques like variable-temperature NMR.

Investigate how the protonation state of either nitrogen atom affects the conformational equilibrium of both rings.

Elucidate the rotational freedom around the C-C and C-N bonds of the ethyl linker and how this interplay with the ring conformations.

Understanding these dynamics is crucial, as the spatial relationship between the two nitrogen atoms is dictated by this conformational landscape, which will govern its potential as a chelating ligand or its ability to adopt specific pharmacophore models.

Broadening the Scope of Computational Modeling to Predict Novel Interactions

Computational chemistry offers powerful tools to complement experimental studies. While basic modeling might predict static structures, future research should leverage more advanced computational techniques to gain deeper insights. Molecular mechanics calculations have been successful in predicting the conformer energies of piperidinium (B107235) salts by modeling electrostatic interactions. nih.gov

Future computational work on this compound should include:

Molecular Dynamics (MD) Simulations: To explore the conformational landscape over time, revealing the transition states between different conformers and providing a dynamic picture of the molecule's flexibility.

Quantum Mechanics (QM) Calculations: To accurately predict electronic properties, such as the pKa of each nitrogen, the nucleophilicity of the lone pairs, and the barriers to rotation and ring inversion.

Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) Simulations: To model the molecule's interaction with a solvent or a larger molecular system (like a protein active site) with high accuracy for the key interaction region.

These advanced models could predict how the molecule might interact with metal ions, biological macromolecules, or other chemical species, guiding future experimental work.

Table 2: Application of Computational Methods for Deeper Analysis

| Computational Method | Research Goal | Predicted Outcomes |

|---|---|---|